molecular formula C7H14 B1269910 cis-3,4-Dimethyl-2-pentene CAS No. 4914-91-4

cis-3,4-Dimethyl-2-pentene

Cat. No. B1269910
CAS RN: 4914-91-4
M. Wt: 98.19 g/mol
InChI Key: PPBWEVVDSRKEIK-FNORWQNLSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to cis-3,4-dimethyl-2-pentene involves various strategies, including cyclization reactions and selective isomerization processes. A comparative study highlights the stereoselective preparation of cis-1,3-disubstituted indans via intramolecular carbolithiation, demonstrating the nuanced approach needed to achieve desired cis configurations (Bailey et al., 2002). Similarly, the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates involves reactions that enrich cis-isomer content, further illustrating the methods to control stereochemical outcomes (Matsui et al., 1986).

Molecular Structure Analysis

The molecular structure of cis-3,4-dimethyl-2-pentene and related compounds is critical for understanding their chemical behavior. Studies on the microwave spectrum of cis-2-pentene have revealed information about conformational preferences and internal rotation barriers, which are essential for predicting reactivity and physical properties (van Eijck, 1981).

Chemical Reactions and Properties

Chemical reactions involving cis-3,4-dimethyl-2-pentene reflect its reactivity towards various agents and conditions. For instance, the [1,5] hydrogen transfer and cis-trans-isomerizations of related dienes have been studied to understand kinetics and equilibrium measurements, providing insight into the stability and reactivity of such structures (Frey et al., 1971).

Physical Properties Analysis

The physical properties of cis-3,4-dimethyl-2-pentene and its isomers, such as boiling point, density, and solubility, are influenced by molecular structure. These properties are crucial for applications in synthesis, separation techniques, and material science. The thermal reaction studies of 2-pentene offer insights into the decomposition and isomerization behavior at elevated temperatures, which are related to the physical stability of the compound (Perrin et al., 1978).

Chemical Properties Analysis

The chemical properties of cis-3,4-dimethyl-2-pentene , including its reactivity patterns, isomerization behavior, and interactions with catalysts, are foundational for its applications in organic synthesis and industrial processes. Catalytic isomerization studies, for instance, offer insights into the mechanisms and efficiency of converting 1-pentene to cis-2-pentene over zeolites, highlighting the interplay between molecular structure and catalytic activity (Guo et al., 2007).

Scientific Research Applications

Stereochemistry and Cyclization Processes

  • Intramolecular Cyclization : The process of intramolecular cyclization, specifically the preparation of 1,3-dimethylindans via intramolecular carbolithiation, has been studied. It was found that alkyllithium derived from related substrates can lead to a highly cis-selective process (Bailey, Mealy, & Wiberg, 2002).
  • Furan Forming Reactions : The dimerization and trimerization of cis-2-alken-4-yn-1-ones, similar in structure to cis-3,4-Dimethyl-2-pentene, have been explored, demonstrating the reactivity of these compounds in forming 1,2-difurylethylenes and other complex structures (Casey & Strotman, 2005).

Chemical Analysis and Catalysis

  • Spectroscopical Investigations : Studies have developed methods for the cis/trans assignment of trialkylated ethylenes like cis-3,4-Dimethyl-2-pentene using infrared spectroscopy. This is crucial for accurate chemical analysis and characterization (Rummens, 2010).
  • Adsorption on Palladium Surfaces : Research on the adsorption of similar pentene molecules on Pd(111) and Pd/Al2O3 model catalysts highlights the reaction mechanisms and potential catalytic applications (Doyle, Shaikhutdinov, & Freund, 2004).

Reaction Mechanisms and Product Formation

  • GC/MS Analysis of Isomers : Gas chromatography/mass spectrometry (GC/MS) techniques have been used to analyze and identify isomers of C5H10, including compounds similar to cis-3,4-Dimethyl-2-pentene. This study provides insights into reaction mechanisms and isomerization processes (Maré & Termonia, 2010).

Thermodynamic Properties

  • Vaporization Enthalpies : The study of vaporization enthalpies of monoolefin hydrocarbons, including branched compounds like cis-3,4-Dimethyl-2-pentene, offers valuable data for thermodynamic calculations and process engineering (Verevkin, Wandschneider, & Heintz, 2000).

Environmental and Atmospheric Chemistry

  • Ozone Reactions and OH Radical Production : The reactions of internal alkenes with ozone, producing OH radicals, have been studied. This research is relevant for understanding atmospheric processes and environmental impacts (Orzechowska & Paulson, 2002).

NMR Spectroscopy in Catalysis

  • 13C NMR Studies in Hydrogenation : The use of 13C NMR spectroscopy to study the hydrogenation and isomerization of pentenes offers insights into catalytic processes and molecular interactions (Mantle, Steiner, & Gladden, 2006).

Safety And Hazards

Cis-3,4-Dimethyl-2-pentene is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

(Z)-3,4-dimethylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBWEVVDSRKEIK-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879002
Record name 2-PENTENE, 3,4-DIMETHYL-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,4-Dimethyl-2-pentene

CAS RN

4914-91-4
Record name cis-3,4-Dimethyl-2-pentene
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Record name 2-PENTENE, 3,4-DIMETHYL-, (Z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,4-Dimethyl-2-pentene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
32
Citations
KI Al-Malah - Journal of Advanced Chemical Engineering, 2013 - academia.edu
Four hundred and seventy-six hydrocarbons (CnHm) were utilized to fit their normal boiling point temperatures (NBPT) as a function of molecular weight and carbon atomic fraction. The …
Number of citations: 9 www.academia.edu
BS Junkes, R Amboni, VEF Heinzen, RA Yunes - Chromatographia, 2002 - Springer
The new semi-empirical topological index (I ET ) previously developed by Heinzen, Soares, and Yunes has been extended to branched alkenes. The main advantage of this method …
Number of citations: 35 link.springer.com
RJ Laub - Journal of High Resolution Chromatography, 1987 - Wiley Online Library
As part of our effort at defining a set of standard stationary phases for gas chromatography we have previously reported specific retention volumes Vt [l] and retention indices I [2] of high …
A Wyczesany - Industrial & engineering chemistry research, 1995 - ACS Publications
The paper presents the thermodynamic analysis of the process of etherification of light FCC gasoline with methanol. In the model presented, it is assumed that thechemical equilibria are …
Number of citations: 12 pubs.acs.org
K Al-Malah - Advanced Aspects of Engineering Research, 2021 - academia.edu
Four hundred and seventy (470) hydrocarbons (CnHm) were utilized to fit their critical temperature (Tc) and critical pressure (Pc) as functions of molecular weight and carbon atomic …
Number of citations: 1 www.academia.edu
G Espinosa, D Yaffe, Y Cohen, A Arenas… - Journal of Chemical …, 2000 - ACS Publications
Quantitative structural property relations (QSPRs) for boiling points of aliphatic hydrocarbons were derived using a back-propagation neural network and a modified Fuzzy ARTMAP …
Number of citations: 76 pubs.acs.org
TA Albahri - Fire safety journal, 2013 - Elsevier
A theoretical method is presented for predicting the lower flammability limit (LFL) volume % in air of pure compounds. Artificial neural networks were used to investigate several …
Number of citations: 28 www.sciencedirect.com
SP Verevkin, VN Emel'yanenko, V Diky… - Journal of Physical …, 2013 - pubs.aip.org
A new group-contribution approach involving systematic corrections for 1, 4-non-bonded carbon-carbon and carbon-oxygen interactions has been proposed. Limits of the applicability of …
Number of citations: 108 pubs.aip.org
CH Heathcock, SR Poulter - Journal of the American Chemical …, 1968 - ACS Publications
The ultraviolet spectra of 16 cyclopropyl olefins and 8 simple olefins have been measured. The cyclopropyl group imparts a bathochromic shift of from 8.0 µ to more than 15 µ, to the-* tt* …
Number of citations: 58 pubs.acs.org
PJ Savarie… - 2012 - apps.dtic.mil
Dead neonatal mice DNM are the bait substrate for delivery of acetaminophen to brown treesnakes Boiga irregularis, BTS on Guam. Acetaminophen is a registered oral toxicant for BTS. …
Number of citations: 0 apps.dtic.mil

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